Oxidation Stability in Bacon Grease vs. BHT
In an ASTM D 942-50 oxidation bomb test conducted at 100 °C on bacon grease, N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide (reported as N-acetyl-2,6-di-t-butyl-p-aminophenol) at 0.01% loading limited oxygen uptake to 9 lbs after 100 hours, identical to ethoxyquin and substantially superior to BHT, which permitted 24 lbs of oxygen uptake under the same conditions [1]. The untreated control consumed 78 lbs of oxygen. At the 200-hour time point, the target compound (68 lbs oxygen uptake) remained slightly better than both BHT (70 lbs) and ethoxyquin (72 lbs) [1].
| Evidence Dimension | Oxidation stability – oxygen uptake (lbs) in bacon grease at 100 °C, ASTM D 942-50 |
|---|---|
| Target Compound Data | 9 lbs O₂ uptake at 100 h; 68 lbs at 200 h (at 0.01 wt%) |
| Comparator Or Baseline | BHT: 24 lbs at 100 h, 70 lbs at 200 h (0.01 wt%); Ethoxyquin: 9 lbs at 100 h, 72 lbs at 200 h (0.01 wt%); Untreated control: 78 lbs at 100 h, 84 lbs at 200 h |
| Quantified Difference | Target compound vs. BHT: 62.5% lower oxygen uptake at 100 h (9 vs. 24 lbs). Target compound statistically indistinguishable from ethoxyquin at 100 h and marginally better at 200 h. |
| Conditions | Bacon grease; ASTM Method D 942-50 modified with Norma Hoffman Oxidation Bomb under agitation; 100 °C; data collected at 100 and 200 hours; concentration 0.01 wt%. |
Why This Matters
This head-to-head result directly demonstrates that substituting the target compound for BHT provides approximately 2.7-fold greater protection against lipid oxidation in animal fat systems at equivalent loading, enabling lower usage levels or extended shelf-life in rendered fat products.
- [1] Howard Hall & Company, U.S. Patent 4,038,434, Table I and accompanying text at columns 5–6, issued July 26, 1977. View Source
